molecular formula C14H16BrClO3 B14341536 Cyclopropanecarboxylic acid, 2-bromo-2-chloro-1-(4-ethoxyphenyl)-, ethyl ester, cis- CAS No. 101492-47-1

Cyclopropanecarboxylic acid, 2-bromo-2-chloro-1-(4-ethoxyphenyl)-, ethyl ester, cis-

Cat. No.: B14341536
CAS No.: 101492-47-1
M. Wt: 347.63 g/mol
InChI Key: NAWGGUYTPANMOZ-KGLIPLIRSA-N
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Description

Cyclopropanecarboxylic acid, 2-bromo-2-chloro-1-(4-ethoxyphenyl)-, ethyl ester, cis- is a complex organic compound that features a cyclopropane ring, a carboxylic acid ester group, and halogenated phenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropanecarboxylic acid, 2-bromo-2-chloro-1-(4-ethoxyphenyl)-, ethyl ester, cis- typically involves multiple steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a Simmons-Smith reaction, where a diiodomethane and a zinc-copper couple react with an alkene.

    Introduction of the Carboxylic Acid Ester Group: This step involves esterification of the cyclopropanecarboxylic acid using ethanol in the presence of a strong acid catalyst like sulfuric acid.

    Halogenation and Substitution: The phenyl ring is halogenated using bromine and chlorine in a controlled environment to ensure the correct positioning of the halogens. The ethoxy group is introduced via an etherification reaction using ethyl alcohol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure precision and efficiency. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired stereochemistry and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the halogenated phenyl ring, potentially removing halogens and replacing them with hydrogen atoms.

    Substitution: The halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Formation of 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.

    Reduction: Formation of 4-ethoxyphenyl derivatives with reduced halogen content.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclopropanecarboxylic acid, 2-bromo-2-chloro-1-(4-ethoxyphenyl)-, ethyl ester, cis- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The halogenated phenyl ring and the cyclopropane moiety can interact with biological macromolecules, potentially inhibiting or activating certain pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropanecarboxylic acid, 2-bromo-2-chloro-1-(4-methoxyphenyl)-, ethyl ester
  • Cyclopropanecarboxylic acid, 2-bromo-2-chloro-1-(4-ethoxyphenyl)-, methyl ester
  • Cyclopropanecarboxylic acid, 2-bromo-2-chloro-1-(4-ethoxyphenyl)-, propyl ester

Uniqueness

The unique combination of the cyclopropane ring, halogenated phenyl ring, and ethoxy group in cyclopropanecarboxylic acid, 2-bromo-2-chloro-1-(4-ethoxyphenyl)-, ethyl ester, cis- provides distinct chemical and physical properties. These properties make it particularly valuable in specific synthetic applications and potential biological activities.

Properties

CAS No.

101492-47-1

Molecular Formula

C14H16BrClO3

Molecular Weight

347.63 g/mol

IUPAC Name

ethyl (1R,2R)-2-bromo-2-chloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C14H16BrClO3/c1-3-18-11-7-5-10(6-8-11)13(9-14(13,15)16)12(17)19-4-2/h5-8H,3-4,9H2,1-2H3/t13-,14+/m1/s1

InChI Key

NAWGGUYTPANMOZ-KGLIPLIRSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)[C@]2(C[C@@]2(Cl)Br)C(=O)OCC

Canonical SMILES

CCOC1=CC=C(C=C1)C2(CC2(Cl)Br)C(=O)OCC

Origin of Product

United States

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